An In-depth Technical Guide to the Synthesis and Characterization of N-desmethyldapoxetine
An In-depth Technical Guide to the Synthesis and Characterization of N-desmethyldapoxetine
Abstract
N-desmethyldapoxetine is the primary active metabolite of dapoxetine, a selective serotonin reuptake inhibitor (SSRI) utilized for the treatment of premature ejaculation.[1] The synthesis and characterization of N-desmethyldapoxetine are crucial for comprehensive pharmacokinetic studies, impurity profiling, and the development of analytical standards for quality control in pharmaceutical manufacturing.[2][3] This guide provides a detailed technical overview of a viable synthetic route to N-desmethyldapoxetine and a multi-faceted analytical approach for its thorough characterization, intended for researchers, chemists, and professionals in the field of drug development.
Introduction: The Significance of N-desmethyldapoxetine
Dapoxetine undergoes extensive metabolism in the liver, primarily through N-demethylation, to form N-desmethyldapoxetine.[4] This metabolite is pharmacologically active and contributes to the overall therapeutic effect of the parent drug. Therefore, the availability of pure N-desmethyldapoxetine as a reference standard is essential for:
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Pharmacokinetic and Metabolism Studies: To accurately quantify the metabolite in biological matrices and understand its formation, distribution, and elimination.
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Impurity Profiling: N-desmethyldapoxetine can be present as a process-related impurity in the synthesis of dapoxetine or as a degradation product.[2]
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Analytical Method Development: As a certified reference material for the validation of analytical methods, such as HPLC and LC-MS, used for quality control of dapoxetine drug substances and products.[5][6]
This guide outlines a logical and robust workflow for the synthesis and characterization of N-desmethyldapoxetine, emphasizing the rationale behind the chosen methodologies.
Synthesis of (S)-N-Methyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine (N-desmethyldapoxetine)
The synthesis of N-desmethyldapoxetine can be efficiently achieved by adapting established methods for dapoxetine synthesis.[7] The core strategy involves the preparation of a key intermediate, (S)-3-chloro-1-phenylpropan-1-ol, followed by etherification with 1-naphthol and subsequent amination with methylamine.
Synthetic Pathway Overview
The proposed three-step synthesis is depicted below:
Caption: Proposed synthetic pathway for N-desmethyldapoxetine.
Experimental Protocols
Materials and Reagents:
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3-Chloropropiophenone
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Chiral reducing agent (e.g., (R)-2-Methyl-CBS-oxazaborolidine)
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Sodium borohydride (NaBH₄)
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1-Naphthol
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Sodium hydroxide (NaOH)
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Dimethylformamide (DMF)
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Methanesulfonyl chloride (MsCl)
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Triethylamine (Et₃N)
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Methylamine (solution in THF or ethanol)
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Dichloromethane (DCM)
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Ethyl acetate (EtOAc)
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Hexane
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
Step 1: Synthesis of (S)-3-chloro-1-phenylpropan-1-ol
The enantioselective reduction of the prochiral ketone, 3-chloropropiophenone, is a critical step to establish the desired stereochemistry.
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To a solution of (R)-2-Methyl-CBS-oxazaborolidine in anhydrous THF under a nitrogen atmosphere, slowly add a solution of borane-dimethyl sulfide complex (BMS) at 0-5 °C.
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After stirring for 15 minutes, a solution of 3-chloropropiophenone in anhydrous THF is added dropwise, maintaining the temperature below 5 °C.
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The reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched by the slow addition of methanol, followed by 1 M HCl.
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The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
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The crude product is purified by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield (S)-3-chloro-1-phenylpropan-1-ol.
Causality: The use of a chiral catalyst like the CBS reagent ensures the formation of the desired (S)-enantiomer with high enantiomeric excess, which is crucial for the biological activity of the final compound.
Step 2: Synthesis of (S)-3-(naphthalen-1-yloxy)-1-phenylpropan-1-ol
This step involves a Williamson ether synthesis to couple the chiral alcohol with the naphthyl moiety.
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To a solution of 1-naphthol in DMF, add powdered sodium hydroxide. Stir the mixture at room temperature until a clear solution is formed.
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Add the solution of (S)-3-chloro-1-phenylpropan-1-ol in DMF to the reaction mixture.
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Heat the reaction to 60-70 °C and monitor its progress by TLC.
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After completion, cool the mixture to room temperature and pour it into ice-water.
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Extract the aqueous mixture with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure to yield the crude product.
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Purification by column chromatography provides pure (S)-3-(naphthalen-1-yloxy)-1-phenylpropan-1-ol.
Causality: The formation of the sodium naphthoxide in situ creates a potent nucleophile that readily displaces the chloride from the propyl chain.
Step 3: Synthesis of (S)-N-desmethyldapoxetine
The final step involves the introduction of the methylamino group. This is a two-part process involving activation of the hydroxyl group followed by nucleophilic substitution.
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Activation: Dissolve (S)-3-(naphthalen-1-yloxy)-1-phenylpropan-1-ol in dichloromethane (DCM) and cool to 0 °C. Add triethylamine, followed by the dropwise addition of methanesulfonyl chloride (MsCl). The hydroxyl group is converted to a good leaving group (mesylate).
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Amination: To the reaction mixture, add a solution of methylamine in THF. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
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Quench the reaction with saturated aqueous sodium bicarbonate solution and separate the layers.
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Extract the aqueous layer with DCM. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated.
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The crude N-desmethyldapoxetine is purified by column chromatography. For the hydrochloride salt, the purified free base is dissolved in a suitable solvent like isopropanol, and a solution of HCl in isopropanol is added to precipitate the salt.
Causality: Direct displacement of the hydroxyl group is difficult. Converting it to a mesylate creates an excellent leaving group, facilitating the subsequent Sₙ2 reaction with methylamine.
Characterization of N-desmethyldapoxetine
A combination of spectroscopic and chromatographic techniques is essential to confirm the identity, purity, and structure of the synthesized N-desmethyldapoxetine.
Characterization Workflow
Caption: Comprehensive workflow for the characterization of N-desmethyldapoxetine.
Spectroscopic Characterization
While publicly available experimental spectra for N-desmethyldapoxetine are limited, the expected spectral data can be predicted based on its chemical structure.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of the molecule.[8]
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¹H NMR (Proton NMR): Provides information on the number of different types of protons and their neighboring protons.
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¹³C NMR (Carbon NMR): Provides information on the number of different types of carbon atoms in the molecule.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for N-desmethyldapoxetine (Predicted for CDCl₃ solvent; chemical shifts (δ) in ppm)
| Assignment | Predicted ¹H NMR (δ, multiplicity, integration) | Predicted ¹³C NMR (δ) |
| N-CH₃ | ~2.4 (s, 3H) | ~34.0 |
| N-H | Variable, broad singlet (1H) | - |
| -CH₂-CH₂-O- | ~2.2-2.4 (m, 2H) | ~38.0 |
| -CH(Ph)- | ~4.2-4.4 (t, 1H) | ~60.0 |
| -CH₂-O-Naphthyl | ~4.1-4.3 (t, 2H) | ~68.0 |
| Phenyl-H | ~7.2-7.4 (m, 5H) | ~126.0, 128.0, 129.0, 142.0 |
| Naphthyl-H | ~7.0-8.2 (m, 7H) | ~105.0, 120.0-127.0, 134.0, 154.0 |
Note: These are predicted values. Actual experimental values may vary. The signals for the aliphatic protons will likely show complex splitting patterns due to diastereotopicity.
3.2.2. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.[9] For N-desmethyldapoxetine (C₂₀H₂₁NO), the expected exact mass is approximately 291.16 g/mol .
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Expected Fragmentation: Key fragmentation pathways would likely involve the cleavage of the C-C bond alpha to the nitrogen atom and cleavage of the ether bond.
3.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Table 2: Predicted Key FTIR Absorption Bands for N-desmethyldapoxetine
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300-3400 (broad) | N-H stretch | Secondary amine |
| 3000-3100 | C-H stretch | Aromatic |
| 2850-2960 | C-H stretch | Aliphatic |
| 1580-1600 | C=C stretch | Aromatic ring |
| 1250-1270 | C-O stretch | Aryl ether |
| 1090-1150 | C-N stretch | Amine |
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the synthesized compound.
Table 3: Example HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and a buffer (e.g., 0.1% Trifluoroacetic acid in water) in a gradient elution |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 292 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
Self-Validation: The combination of these analytical techniques provides a self-validating system. MS confirms the correct molecular weight. NMR confirms the carbon-hydrogen framework and the presence of the single methyl group. FTIR identifies the key functional groups (secondary amine, ether, aromatic rings). Finally, HPLC provides a quantitative measure of purity, ensuring the absence of significant impurities.
Physicochemical Properties
A summary of the key physicochemical properties of N-desmethyldapoxetine is provided below.
Table 4: Physicochemical Properties of N-desmethyldapoxetine
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₁NO | Calculated |
| Molecular Weight | 291.39 g/mol | Calculated |
| Appearance | Expected to be a white to off-white solid | Inferred |
| Solubility | Expected to be soluble in methanol, ethanol, DMSO | Inferred |
| pKa | ~10.12 (Predicted) |
Conclusion
This technical guide has detailed a robust and logical pathway for the synthesis of N-desmethyldapoxetine, a key metabolite of dapoxetine. By adapting established synthetic methodologies for the parent drug, a reliable production of this important reference standard can be achieved. The comprehensive characterization workflow, employing a suite of spectroscopic and chromatographic techniques, ensures the unambiguous confirmation of the compound's identity and purity. While experimental spectral data is not widely published, the predicted data and analytical framework presented here provide a solid foundation for researchers and drug development professionals to produce and validate N-desmethyldapoxetine for its critical applications in pharmaceutical science.
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